2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-(methoxymethyl)-4-piperidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-15-8-11-13-6-4-10(14-11)9-3-2-5-12-7-9;;/h4,6,9,12H,2-3,5,7-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDFORHJKCPOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Synthesis via Condensation Reactions
The pyrimidine core is typically constructed using a Biginelli-type condensation or Pinner synthesis , leveraging urea or thiourea with α,β-unsaturated carbonyl compounds. For example:
- Reactants : Ethyl acetoacetate and guanidine nitrate under acidic conditions yield 4-methylpyrimidin-2-ol, which is subsequently functionalized.
- Chlorination : Treatment with phosphorus oxychloride (POCl$$_3$$) converts hydroxyl groups to chlorides, enabling further substitutions.
Optimization Insight : Elevated temperatures (80–100°C) and catalytic p-toluenesulfonic acid (PTSA) enhance reaction rates and yields.
Methoxymethyl Group Introduction
The methoxymethyl substituent is installed via alkylation or Mitsunobu reaction :
- Alkylation : 2-Chloropyrimidine intermediates react with sodium methoxymethylate ($$ \text{NaOCH}2\text{OCH}3 $$) in dimethylformamide (DMF) at 60°C.
- Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to couple methanol derivatives to the pyrimidine.
Side Reaction Mitigation : Steric hindrance at position 4 necessitates protecting group strategies, such as tert-butoxycarbonyl (Boc) for the piperidine nitrogen.
Piperidin-3-yl Coupling via Cross-Coupling Reactions
The piperidine moiety is introduced through Suzuki-Miyaura coupling or Buchwald-Hartwig amination :
- Suzuki Coupling : 4-Chloro-2-(methoxymethyl)pyrimidine reacts with piperidin-3-ylboronic acid in the presence of Pd(PPh$$3$$)$$4$$ and sodium carbonate (Na$$2$$CO$$3$$) in tetrahydrofuran (THF).
- Buchwald-Hartwig : Palladium-catalyzed coupling of aryl halides with piperidin-3-amine using Xantphos as a ligand.
Critical Parameters :
- Catalyst loading: 5 mol% Pd(OAc)$$_2$$.
- Temperature: 80–100°C.
- Solvent: 1,4-Dioxane or toluene.
Dihydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid:
- Procedure : Dissolve 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine in anhydrous diethyl ether, then bubble HCl gas until precipitation is complete.
- Purification : Recrystallization from ethanol/water (1:1) yields the dihydrochloride salt with >99% purity.
Reaction Optimization and Troubleshooting
Regioselectivity Challenges in Pyrimidine Functionalization
Positional selectivity during methoxymethylation and piperidine coupling is influenced by:
Catalytic System Efficiency
Comparative studies of palladium catalysts reveal:
| Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)$$_2$$ | Xantphos | 92 | |
| PdCl$$2$$(PPh$$3$$)$$_2$$ | DPPF | 85 | |
| Pd/C | None | 78 |
Bidentate ligands like Xantphos improve stability and turnover numbers.
Solvent and Temperature Effects
- Polar Aprotic Solvents : DMF and THF enhance solubility of intermediates but may promote side reactions at high temperatures.
- Temperature Control : Maintaining 60–80°C during coupling steps minimizes decomposition.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
- Mass Spectrometry : ESI-MS m/z 207.1 [M+H]$$^+$$ for the free base.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Scientific Research Applications
Medicinal Chemistry
2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride has been identified as a promising lead compound for the development of kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, including signal transduction pathways that regulate cell growth and metabolism. The ability to modulate these pathways makes this compound a candidate for targeting diseases such as cancer .
The compound's biological activity is primarily linked to its interaction with various kinases. Preliminary studies suggest that it may exhibit selective inhibition against specific targets, potentially leading to reduced side effects compared to broader-spectrum kinase inhibitors. This selectivity is essential for developing therapies with improved efficacy and safety profiles .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step processes that allow for further modifications to enhance its biological activity. The methoxymethyl group can undergo hydrolysis, leading to derivatives that may possess distinct pharmacological properties. The ability to derivatize this compound opens avenues for creating analogs with tailored activities.
Case Study 1: Kinase Inhibition
In a study examining the inhibition of specific kinases, researchers synthesized several derivatives of this compound. These derivatives were tested for their binding affinity and inhibitory activity against various kinase targets. Results indicated that certain modifications significantly increased potency, suggesting that this compound serves as a valuable scaffold for further drug development .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of the compound in vitro. It was evaluated against multiple cancer cell lines, demonstrating promising cytotoxic effects. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, making it a candidate for further clinical investigation .
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared to structurally related pyrimidine derivatives, focusing on substituent variations, molecular weights, and key properties.
Table 1: Structural and Molecular Data of Pyrimidine Derivatives
*Hypothetical formula inferred from structural analysis.
Key Observations:
Substituent Positioning :
- The target compound’s methoxymethyl group at the 2-position distinguishes it from 4-(methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, which has substitutions at positions 4 and 6 .
- The piperidin-3-yl group in the target compound contrasts with the piperidin-4-yl group in 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride, which may alter receptor binding kinetics .
Molecular Weight :
- The addition of a methoxymethyl group increases the molecular weight compared to 2-(piperidin-3-yl)pyrimidine dihydrochloride (236.14 vs. ~282.17 g/mol) .
Salt Form :
- All compared compounds are hydrochloride salts, enhancing solubility in aqueous media, a critical factor in drug formulation .
Biological Activity
2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₇N₃O·2HCl
- Molecular Weight : Approximately 280.19 g/mol
- Structure : The compound features a pyrimidine ring substituted with a piperidine moiety and a methoxymethyl group, enhancing its solubility and reactivity in biological systems .
The biological activity of this compound is primarily attributed to its interactions with various kinases. The methoxymethyl group allows for hydrolysis, potentially leading to active metabolites that can engage with biological targets. The piperidine nitrogen can participate in nucleophilic substitution reactions, facilitating further derivatization and enhancing selectivity towards specific kinases.
Kinase Inhibition
Research indicates that this compound has a promising profile as a kinase inhibitor. Kinases are critical enzymes involved in signaling pathways that regulate various cellular functions, including growth and metabolism. Inhibitors targeting these enzymes have therapeutic potential in cancer treatment and other diseases.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride | Methyl group at position 2 | Kinase inhibition |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Pyrrolo-pyrimidine structure | Selective inhibitor of protein kinase B |
| 4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine derivatives | Imidazole ring fused with pyrimidine | c-KIT kinase inhibition |
The unique substitution pattern of this compound may confer distinct pharmacological properties compared to other analogs, making it a valuable candidate for further development in drug discovery.
Case Studies and Research Findings
- In Vivo Studies : Preliminary studies have demonstrated that compounds similar to this compound exhibit favorable pharmacokinetic (PK) profiles. For instance, one study reported an oral bioavailability of approximately 31.8% and clearance rates suggesting efficient metabolism without acute toxicity at high doses (up to 2000 mg/kg) in animal models .
- Anticancer Activity : In vitro assays have shown that related compounds can inhibit the growth of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) . These findings suggest potential applications in treating breast cancer.
- Safety Profile : The safety profile of these compounds is critical for their development as therapeutic agents. Studies indicate low toxicity levels in healthy mice, supporting their candidacy for further clinical evaluation .
Future Directions
The ongoing research into the biological activity of this compound highlights its potential as a lead compound for developing novel kinase inhibitors. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into the specific kinases targeted by this compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
- Clinical Trials : Assessing the efficacy and safety in human subjects.
Q & A
Basic Question: What are the established synthetic routes for 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step processes, including nucleophilic substitution and salt formation. For example:
- Step 1: Coupling of a pyrimidine precursor (e.g., 4-chloropyrimidine) with a piperidine derivative via Buchwald-Hartwig amination or SNAr reactions. Catalysts like Pd-based systems or mild bases (e.g., K₂CO₃) are critical for regioselectivity .
- Step 2: Methoxymethyl group introduction via alkylation or Mitsunobu reactions, requiring anhydrous conditions to avoid hydrolysis .
- Step 3: Salt formation with HCl in polar solvents (e.g., ethanol/water mixtures) to enhance crystallinity .
Key Considerations: - Solvent choice: Polar aprotic solvents (e.g., DMF) improve reactivity but may introduce impurities requiring column chromatography .
- Temperature control: Elevated temperatures (>80°C) risk decomposition of the methoxymethyl group .
- Yield optimization: Pilot-scale reactions (e.g., 10 mmol) report ~60-70% yields under controlled conditions, with purity >95% confirmed by LC-MS .
Basic Question: How can researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign methoxymethyl protons (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂O) and piperidine ring protons (δ ~1.5-2.8 ppm). Coupling patterns distinguish axial/equatorial substituents on the piperidine ring .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in the pyrimidine-piperidine region .
- X-ray Crystallography: Confirms absolute stereochemistry and salt formation (e.g., dihydrochloride counterion interactions) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 253.1) and isotopic patterns .
Advanced Question: How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural validation?
Methodological Answer:
Contradictions often arise from:
- Impurities: Trace solvents (e.g., DMSO) or synthetic byproducts (e.g., dechlorinated intermediates) may skew NMR signals. Use preparative HPLC to isolate the target compound .
- Tautomerism: Pyrimidine rings can exhibit tautomeric shifts in solution. Variable-temperature NMR (e.g., 25°C to 60°C) stabilizes dominant tautomers .
- Salt dissociation in MS: Dihydrochloride salts may partially dissociate in electrospray ionization, producing [M+H]+ and [M+2H-Cl]+ peaks. Adjust MS parameters (e.g., cone voltage) to stabilize ionized forms .
Advanced Question: What strategies are recommended for optimizing solubility and stability in pharmacological assays?
Methodological Answer:
- Solubility enhancement:
- Stability protocols:
- Thermal stability: Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis of the methoxymethyl group .
- Light sensitivity: Protect from UV exposure using amber vials, as piperidine-pyrimidine systems may undergo photooxidation .
Advanced Question: How should researchers design in vitro studies to evaluate receptor binding or enzyme inhibition?
Methodological Answer:
- Target selection: Prioritize receptors with known affinity for pyrimidine-piperidine hybrids (e.g., serotonin or dopamine receptors) .
- Assay conditions:
- Data validation:
Advanced Question: What analytical methods are critical for resolving batch-to-batch variability in industrial-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT):
- Root-cause analysis:
Advanced Question: How can researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
Discrepancies may stem from:
- Assay variability: Standardize cell lines (e.g., ATCC-certified) and culture conditions (e.g., serum-free media) to minimize batch effects .
- Compound degradation: Pre-test stability under assay conditions (e.g., 37°C for 24 hrs) via LC-MS to confirm integrity .
- Statistical rigor: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50 values across studies, ensuring p <0.05 significance .
Advanced Question: What computational methods are effective for predicting metabolic pathways of this compound?
Methodological Answer:
- In silico metabolism prediction:
- Experimental validation:
- Microsomal incubations: Human liver microsomes (HLM) + NADPH, followed by UPLC-QTOF analysis, detect phase I metabolites (e.g., N-demethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
